1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
“1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a chemical compound with the molecular weight of 320.37 . It is a solid substance and is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H12N2O2S/c21-18(22)15-11-14-16(12-7-3-1-4-8-12)19-20(17(14)23-15)13-9-5-2-6-10-13/h1-11H,(H,21,22) .Chemical Reactions Analysis
There are several chemical reactions associated with similar compounds. For example, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized . Other reactions include the coupling of aryl triflates with pyrazole derivatives , and the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 320.37 . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and other related compounds demonstrates the versatility of pyrazole derivatives in producing compounds with potential biological activities, showcasing a range of synthetic techniques and characterizations including NMR, IR spectroscopy, and elemental analyses (Korkusuz & Yıldırım, 2010).
- A study on the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative reveals the detailed molecular structure and potential for further functionalization, highlighting the importance of structural analysis in understanding compound properties (Kumara et al., 2018).
Potential Medicinal Applications
- Research into the design and synthesis of novel classes of pyrazole derivatives has identified compounds with promising antibacterial activity, emphasizing the role of pyrazole-based compounds in developing new antibiotics (Palkar et al., 2017).
- The synthesis of thieno[2,3-c]pyrazoles and their evaluation for antimicrobial activity underscore their potential as leads for new antimicrobial agents, providing a foundation for future drug discovery efforts (Bakhite, Geies, & El-Kashef, 2000).
Applications in Materials Science
- Studies on the synthesis and application of donor−acceptor copolymers based on thieno[3,4-b]pyrazine derivatives for photovoltaic devices illustrate the potential of these compounds in the development of new materials for energy conversion (Zhou et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, including signal transduction, gene expression, and protein synthesis .
Pharmacokinetics
The compound is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity .
Properties
IUPAC Name |
1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-17(22)15-11-14-16(12-7-3-1-4-8-12)20-21(18(14)23-15)13-9-5-2-6-10-13/h1-11H,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKQGQDYPGENNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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